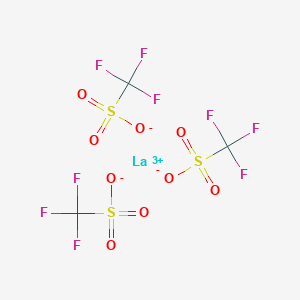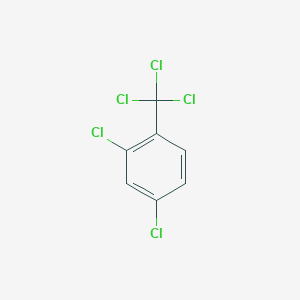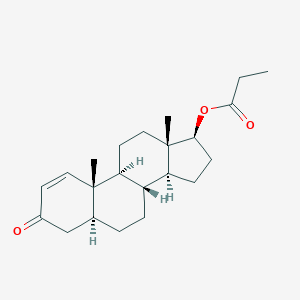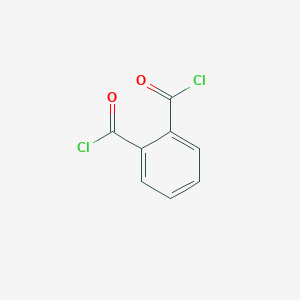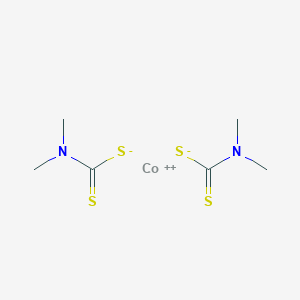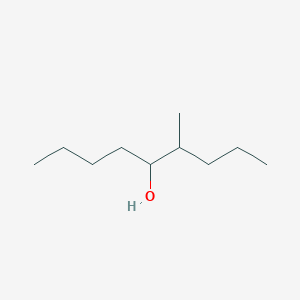
4-甲基-5-壬醇
描述
4-Methyl-5-nonanol is a compound that has been identified as a sex pheromone in various insect species. It has been studied for its biosynthetic route in the yellow mealworm beetle, Tenebrio molitor, where it is produced by females as a sex pheromone . Additionally, it has been isolated as a male-produced pheromone compound in the weevils Rhynchophorus vulneratus and Metamasius hemipterus . The compound has attracted interest due to its role in insect communication and potential applications in pest control.
Synthesis Analysis
The synthesis of 4-Methyl-5-nonanol has been approached through different methods. One study achieved the enantioselective synthesis of both (4R,5R)- and (4S,5S)-4-methyl-5-nonanol by starting from an optically active epoxide, which was then compared to the naturally occurring isomer using gas chromatography on a chiral stationary phase . Another study reported the stereoselective synthesis of (R)-4-Methyl-1-nonanol using non-cross-linked polystyrene supported oxazolidinone as a chiral auxiliary, achieving a high enantiomeric excess of 98% . These studies highlight the importance of stereochemistry in the synthesis of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-nonanol is crucial for its biological activity as a pheromone. The absolute configuration of the naturally occurring isomer has been determined to be (4S,5S) through synthesis and comparison with the natural product . The stereochemistry plays a significant role in the interaction with the olfactory receptors of the target insects, which is why the synthesis of the correct enantiomer is essential for its biological efficacy.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-Methyl-5-nonanol, the synthesis methods imply that the compound can undergo various chemical transformations. For instance, the use of organocopper reagents and oxazolidinone as a chiral auxiliary suggests that the compound can participate in asymmetric Michael addition reactions . The ability to manipulate the compound's structure through chemical reactions is important for the synthesis of pheromone analogs and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-5-nonanol are not explicitly detailed in the provided papers. However, based on its role as a pheromone and the methods used for its synthesis, it can be inferred that the compound is likely to be a volatile organic compound with a specific boiling point and solubility characteristics that facilitate its release into the air and detection by insect olfactory systems. The high enantiomeric excess achieved in its synthesis also suggests that the compound has a chiral center, which is critical for its biological activity .
科学研究应用
昆虫信息素研究
4-甲基-5-壬醇被确认为几种亚洲棕榈象种类的雄性产生的聚集信息素,包括二线象鼻虫、铁锈象鼻虫和伤象鼻虫。它已通过气相色谱-电触角检测 (GC-EAD) 和质谱 (MS) 等技术分离和鉴定。田间实验表明,这种化合物,特别是 (4S,5S) 立体异构体,能有效吸引雄性和雌性象鼻虫,表明其在害虫管理策略中的潜在用途(奥尔施拉格等人,1995); (佩雷斯等人,1996)。
昆虫中的生物合成
4-甲基-5-壬醇的生物合成研究已在各种昆虫物种中进行。例如,对黄粉虫甲虫拟谷盗的研究表明,4-甲基-1-壬醇(一种类似化合物)是通过对正常脂肪酸生物合成途径的修改而产生的。对生物合成途径的理解对于理解昆虫的信息素产生至关重要(伊斯兰等人,1999)。
合成与结构分析
4-甲基-5-壬醇及其对映异构体的合成和结构分析一直是研究的重点,提供了对其化学性质和潜在应用的见解。已经实现了 (4R,5R)-和 (4S,5S)-4-甲基-5-壬醇的对映选择性合成,有助于研究其在各种象鼻虫物种中作为信息素化合物的作用(森等人,1993)。
在害虫管理中的应用
4-甲基-5-壬醇作为聚集信息素的作用已被用于害虫管理。研究表明,它在诱捕和管理棕榈象等害虫种群方面是有效的。这对农业和种植园环境中的害虫控制具有影响,有助于管理棕榈红环病等疾病(吉布林-戴维斯等人,1997)。
安全和危害
作用机制
Target of Action
4-Methyl-5-nonanol is a pheromone . It is primarily targeted by certain insects, specifically the red palm weevil (Rhynchophorus ferrugineus) . The red palm weevil uses this compound as an aggregation pheromone , which attracts members of both sexes, resulting in mating and aggregation at a food resource .
Mode of Action
As a pheromone, 4-Methyl-5-nonanol interacts with the olfactory receptors of the red palm weevil . When released, it binds to these receptors, triggering a series of neural responses that lead to the insect’s attraction towards the source of the pheromone .
Biochemical Pathways
It is known that the compound can be produced byPuberulic acid . The interaction of 4-Methyl-5-nonanol with the insect’s olfactory receptors likely triggers a cascade of intracellular signaling events, leading to changes in the insect’s behavior .
Pharmacokinetics
Its bioavailability would primarily depend on its concentration in the environment and the proximity of the target insects .
Result of Action
The primary result of the action of 4-Methyl-5-nonanol is the attraction of the red palm weevil towards the source of the pheromone . This leads to aggregation of the insects at the source, facilitating mating and feeding .
Action Environment
The action of 4-Methyl-5-nonanol is influenced by various environmental factors. Its volatility means that it can be easily dispersed in the air, and its efficacy as a pheromone would be affected by factors such as wind direction and speed, temperature, and humidity . Additionally, the presence of other competing odor sources in the environment could potentially interfere with its action .
属性
IUPAC Name |
4-methylnonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNNOPVFZCHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889020 | |
| Record name | 4-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nonanol | |
CAS RN |
154170-44-2 | |
| Record name | 4-Methyl-5-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154170-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154170442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-5-NONANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methyl-5-nonanol attract palm weevils?
A1: 4-Methyl-5-nonanol is released by male weevils and attracts both males and females of the species. It is detected by the weevils' olfactory system, triggering a behavioral response leading them to the source of the pheromone. [, ]
Q2: Which palm weevil species are known to respond to 4-Methyl-5-nonanol?
A2: This compound has been identified as a key component of the aggregation pheromone for various Rhynchophorinae species. These include the red palm weevil (Rhynchophorus ferrugineus), R. vulneratus, R. bilineatus, Metamasius hemipterus, and Dynamis borassi. It is also a minor component for R. palmarum. [, , , ]
Q3: Is the attractiveness of 4-Methyl-5-nonanol enhanced by other compounds?
A3: Yes, the attractiveness of 4-Methyl-5-nonanol is significantly enhanced when combined with host plant volatiles, acting as kairomones. While specific compounds like ethyl acetate, ethyl propionate, and ethyl butyrate have been identified, fermenting plant tissue from palms or sugarcane shows the strongest synergistic effect. [, , , ]
Q4: What types of traps are used with 4-Methyl-5-nonanol for monitoring palm weevils?
A4: Different trap designs have been evaluated, including open bucket traps, funnel traps, and modified metal traps. The choice of trap can influence efficacy and is often dictated by factors like cost, ease of use, and target species. [, , , ]
Q5: How is 4-Methyl-5-nonanol released in traps?
A5: Controlled release mechanisms, such as capillaries or dispensers, are commonly used to ensure a consistent and effective release rate of 4-Methyl-5-nonanol over a prolonged period. This helps to maintain trap attractiveness and optimize monitoring efforts. [, ]
Q6: What is the optimal dosage of 4-Methyl-5-nonanol for effective trapping?
A6: Research suggests a release rate of around 3 mg per 24 hours for operational trapping programs. While lower doses have been tested, this rate has shown greater efficacy in attracting weevils. []
Q7: Does the placement height of traps baited with 4-Methyl-5-nonanol influence weevil capture?
A7: Trap height can affect capture rates. Studies have shown comparable efficacy between traps placed at ground level and those elevated at a height of 2 meters. The optimal placement may vary depending on the target species and environmental conditions. []
Q8: What is the role of Odorant Binding Proteins (OBPs) in the detection of 4-Methyl-5-nonanol?
A8: OBPs are soluble proteins in insects that transport odorant molecules, including pheromones, to olfactory receptors. In the red palm weevil, RferOBP1768 has been specifically identified as being involved in the binding and transport of 4-Methyl-5-nonanol. Silencing this OBP through RNA interference significantly disrupts the weevil's response to the pheromone. []
Q9: Can the chirality of 4-Methyl-5-nonanol affect its activity as a pheromone?
A9: Yes, the (4S,5S)-enantiomer of 4-Methyl-5-nonanol has been identified as the naturally occurring and biologically active form for species like R. vulneratus and M. hemipterus. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





